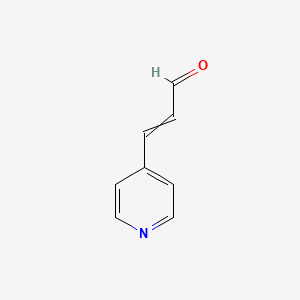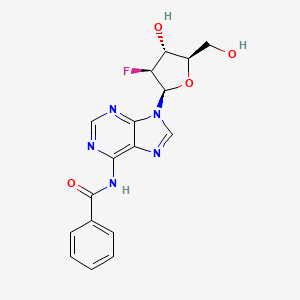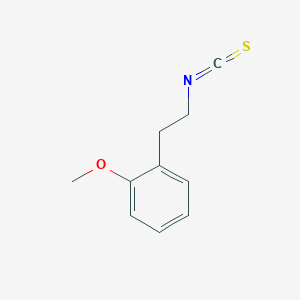![molecular formula C44H63NO5PPdS- B8711374 ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8711374.png)
ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organophosphorus compound widely used in palladium-catalyzed cross-coupling reactions. This compound is known for its high efficiency and stability in various chemical processes, making it a valuable ligand in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-3,6-dimethoxybiphenyl and di-tert-butylphosphine.
Reaction Conditions: The reaction is typically carried out under inert atmosphere conditions to prevent oxidation.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are biaryl compounds, aryl amines, and other substituted aromatic compounds .
Scientific Research Applications
Ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves its role as a ligand in palladium-catalyzed reactions. The compound coordinates with the palladium center, stabilizing the catalyst and facilitating the formation of carbon-carbon and carbon-nitrogen bonds . The molecular targets include aryl halides and organoboranes, and the pathways involved are primarily cross-coupling mechanisms .
Comparison with Similar Compounds
Similar Compounds
BrettPhos: Another dialkylbiaryl phosphine ligand used in similar palladium-catalyzed reactions.
tBuXPhos: A related ligand with similar applications but different steric and electronic properties.
RuPhos: Another phosphine ligand used in cross-coupling reactions.
Uniqueness
Ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its high stability and efficiency in promoting cross-coupling reactions. Its bulky tert-butyl groups provide steric protection, enhancing the selectivity and yield of the reactions .
Properties
Molecular Formula |
C44H63NO5PPdS- |
|---|---|
Molecular Weight |
855.4 g/mol |
IUPAC Name |
ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
VKLHIPFGYVFUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-[n-(1-ethyl)propyl]pyrazine-2-amine](/img/structure/B8711294.png)

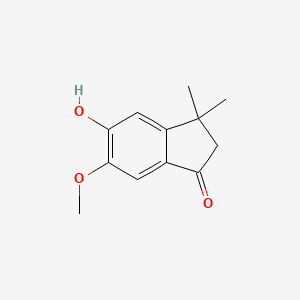
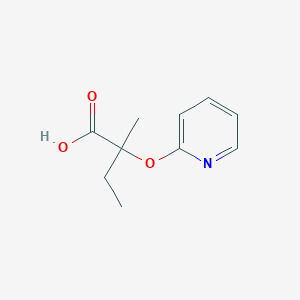
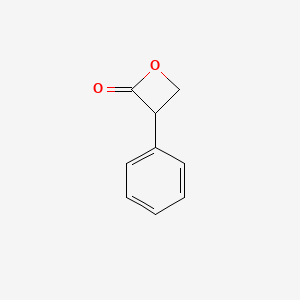
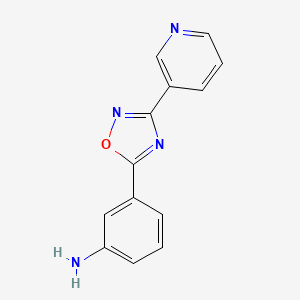
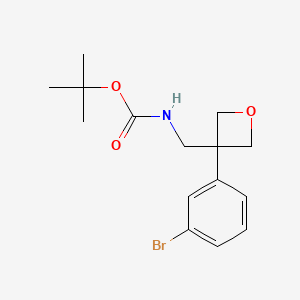
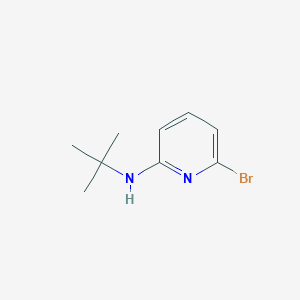
![5-[(4-Amino-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B8711344.png)

